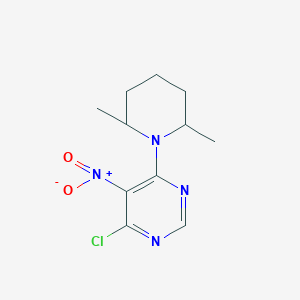![molecular formula C21H17N3O6S B11611974 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B11611974.png)
4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID is a complex organic compound that features a benzisothiazole ring, a naphthoic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID typically involves multiple steps, starting with the preparation of the benzisothiazole and naphthoic acid precursors. The key steps include:
Formation of Benzisothiazole Precursor: This involves the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions to form the benzisothiazole ring.
Synthesis of Naphthoic Acid Derivative: The naphthoic acid moiety is synthesized through the Friedel-Crafts acylation of naphthalene with acyl chlorides.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzisothiazole derivative with hydrazine hydrate, followed by condensation with the naphthoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the hydrazone linkage may produce hydrazines.
Scientific Research Applications
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are used in the synthesis of related heterocycles.
Uniqueness
4-{[(E)-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-(2-HYDROXYETHYL)HYDRAZONO]METHYL}-3-HYDROXY-2-NAPHTHOIC ACID is unique due to its combination of a benzisothiazole ring and a naphthoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.
Properties
Molecular Formula |
C21H17N3O6S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-hydroxyethyl)hydrazinylidene]methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H17N3O6S/c25-10-9-24(20-15-7-3-4-8-18(15)31(29,30)23-20)22-12-17-14-6-2-1-5-13(14)11-16(19(17)26)21(27)28/h1-8,11-12,25-26H,9-10H2,(H,27,28)/b22-12+ |
InChI Key |
LPIUTCXGSKIJID-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2/C=N/N(CCO)C3=NS(=O)(=O)C4=CC=CC=C43)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=NN(CCO)C3=NS(=O)(=O)C4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{2,5-dimethyl-3-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11611893.png)

![1-{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11611907.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611908.png)
![Methyl 4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11611912.png)
![1,5-dimethyl-2-phenyl-4-[(6-{[3-(trifluoromethyl)phenyl]amino}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11611913.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11611917.png)
![N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B11611920.png)
![3-({[(Dimethylamino)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B11611923.png)
![6-methyl-2-(3-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11611932.png)
![4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11611944.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11611948.png)
![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611955.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611969.png)
